

Protocol for Measuring Enterobactin Production in a Bacterial Strain

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

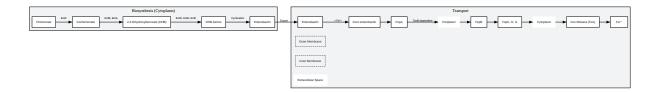
Enterobactin is a high-affinity siderophore produced by many Gram-negative bacteria, including Escherichia coli and other members of the Enterobacteriaceae family, to scavenge ferric iron (Fe³+) from the environment.[1][2] Iron is an essential nutrient for bacterial growth and pathogenesis, but its availability in host environments is often limited as it is tightly bound to host proteins.[2] **Enterobactin**'s exceptionally high affinity for Fe³+ allows bacteria to acquire this crucial element, contributing to their survival and virulence.[1][2] The measurement of **enterobactin** production is therefore critical for understanding bacterial iron acquisition mechanisms, evaluating the efficacy of antimicrobial strategies targeting iron uptake, and in drug development for designing siderophore-antibiotic conjugates.

This document provides detailed protocols for the quantification of **enterobactin** production in bacterial strains, including the widely used Chrome Azurol S (CAS) assay for general siderophore detection, the Arnow assay specific for catecholate-type siderophores like **enterobactin**, and a more advanced liquid chromatography-mass spectrometry (LC-MS) method for precise quantification and identification.

Enterobactin Biosynthesis and Transport Pathway



Enterobactin is synthesized from chorismate, a precursor derived from the shikimate pathway. [1][3][4] The biosynthesis involves a series of enzymatic reactions encoded by the ent gene cluster (entA-F).[3][4] Once synthesized in the cytoplasm, **enterobactin** is secreted into the extracellular environment.[5][6] After chelating ferric iron, the ferri-**enterobactin** complex is recognized by a specific outer membrane receptor, FepA, and transported into the periplasm. [5][7] An ABC transporter then moves the complex across the inner membrane into the cytoplasm, where the iron is released for cellular use.[5][7]



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Caption: **Enterobactin** biosynthesis and transport pathway.

Experimental Protocols Chrome Azurol S (CAS) Assay for Siderophore Detection (Qualitative and Quantitative)

The CAS assay is a universal colorimetric method for detecting siderophores.[8][9] It relies on the principle that siderophores will remove iron from the blue-colored iron-CAS-HDTMA complex, resulting in a color change to orange.[8][10]



2.1.1. Materials

- Chrome Azurol S (CAS)
- Hexadecyltrimethylammonium bromide (HDTMA)
- Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES)
- FeCl₃·6H₂O
- Minimal media (e.g., M9 medium)
- Bacterial strain of interest
- · Spectrophotometer or plate reader
- 2.1.2. Protocol for Liquid CAS Assay (Quantitative)
- Prepare CAS Assay Solution:
 - Solution 1 (Blue Dye): Dissolve 60.5 mg of CAS in 50 mL of deionized water.
 - Solution 2 (Iron Solution): Dissolve 2.7 mg of FeCl₃-6H₂O in 10 mL of 10 mM HCl.
 - Solution 3 (HDTMA Solution): Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.
 - Slowly add the iron solution to the CAS solution while stirring, then slowly add the HDTMA solution. Autoclave the final blue dye solution.
- Prepare Shuttle Solution: Dissolve 4.307 g of 5-sulfosalicylic acid in 50 mL of deionized water.
- Prepare Final CAS Assay Solution: Mix 50 mL of the blue dye solution with 5 mL of the shuttle solution.
- Culture Preparation: Grow the bacterial strain in an iron-limited minimal medium to an appropriate cell density (e.g., mid-log to stationary phase).



- Sample Preparation: Centrifuge the bacterial culture to pellet the cells. The supernatant contains the secreted siderophores.
- Assay:
 - o In a microplate well or cuvette, mix 100 μL of the culture supernatant with 100 μL of the CAS assay solution.[11]
 - Incubate at room temperature for 20-30 minutes.[11]
 - Measure the absorbance at 630 nm.[11][12]
- Calculation: The percentage of siderophore units can be calculated using the following formula:[12][13] Siderophore Units (%) = [(Ar - As) / Ar] x 100 Where:
 - Ar = Absorbance of the reference (CAS solution + uninoculated medium)
 - As = Absorbance of the sample (CAS solution + culture supernatant)
- 2.1.3. Protocol for CAS Agar Plate Assay (Qualitative)
- Prepare CAS Agar:
 - Prepare the CAS assay solution as described above.
 - Prepare a suitable agar medium (e.g., M9 minimal agar) and autoclave.
 - Cool the agar to approximately 50°C.
 - Aseptically add the CAS assay solution to the molten agar (typically a 1:9 ratio of CAS solution to agar) and mix gently.
 - Pour the CAS agar plates.
- Inoculation: Spot-inoculate the bacterial strain onto the center of the CAS agar plate.
- Incubation: Incubate the plates under appropriate conditions for the bacterial strain.



• Observation: Siderophore production is indicated by the formation of a yellow-orange halo around the bacterial colony against the blue background of the agar. The diameter of the halo can be measured as a semi-quantitative indication of siderophore production.[14]

Arnow Assay for Catecholate Quantification

The Arnow assay is a specific colorimetric method for the quantification of catechol-type siderophores like **enterobactin**.[15][16]

2.2.1. Materials

- Culture supernatant containing enterobactin
- 0.5 N HCl
- Nitrite-molybdate reagent (10% sodium nitrite and 10% sodium molybdate in water)
- 1 N NaOH
- 2,3-dihydroxybenzoic acid (DHBA) as a standard
- Spectrophotometer

2.2.2. Protocol

- To 1 mL of the culture supernatant, add 1 mL of 0.5 N HCl.[17][18]
- Add 1 mL of the nitrite-molybdate reagent and mix.[17][18]
- Add 1 mL of 1 N NaOH and mix. The solution will turn a reddish color in the presence of catechols.[17]
- Measure the absorbance at 510 nm.
- Standard Curve: Prepare a standard curve using known concentrations of 2,3dihydroxybenzoic acid (DHBA).
- Quantification: Determine the concentration of enterobactin in the sample by comparing its absorbance to the standard curve.



LC-MS for Enterobactin Identification and Quantification

Liquid chromatography-mass spectrometry (LC-MS) provides a highly sensitive and specific method for the identification and quantification of **enterobactin**.[19][20][21]

2.3.1. Materials

- Culture supernatant
- LC-MS system (e.g., with a C18 reversed-phase column)
- Solvents: Acetonitrile (ACN) and water, both with 0.1% formic acid
- Enterobactin standard

2.3.2. Protocol

- Sample Preparation:
 - Centrifuge the bacterial culture and filter the supernatant through a 0.22 μm filter.
 - Acidify the supernatant with formic acid to a final concentration of 0.1%.
- · LC Separation:
 - Inject the prepared sample onto a C18 reversed-phase column.
 - Use a gradient elution with mobile phases A (0.1% formic acid in water) and B (0.1% formic acid in acetonitrile). A typical gradient might be 5-95% B over a set time.
- MS Detection:
 - Analyze the eluent using a mass spectrometer in positive ion mode.
 - Monitor for the specific mass-to-charge ratio (m/z) of enterobactin. The protonated molecule [M+H]⁺ of enterobactin is expected at m/z 670.3.[23]
- Quantification:



- Create a standard curve by injecting known concentrations of an **enterobactin** standard.
- Quantify **enterobactin** in the samples by comparing the peak area to the standard curve.

Data Presentation

Table 1: Comparison of Enterobactin Quantification Methods

Method	Principle	Specificity	Sensitivity	Throughput	Notes
CAS Assay	Colorimetric; competition for iron	Low (detects all siderophores)	Moderate	High	Good for initial screening.
Arnow Assay	Colorimetric; reaction with catechols	High (for catecholates)	Moderate	High	Specific for enterobactin and related compounds.
LC-MS	Chromatogra phic separation and mass detection	Very High	Very High	Low to Medium	Provides structural confirmation and accurate quantification.

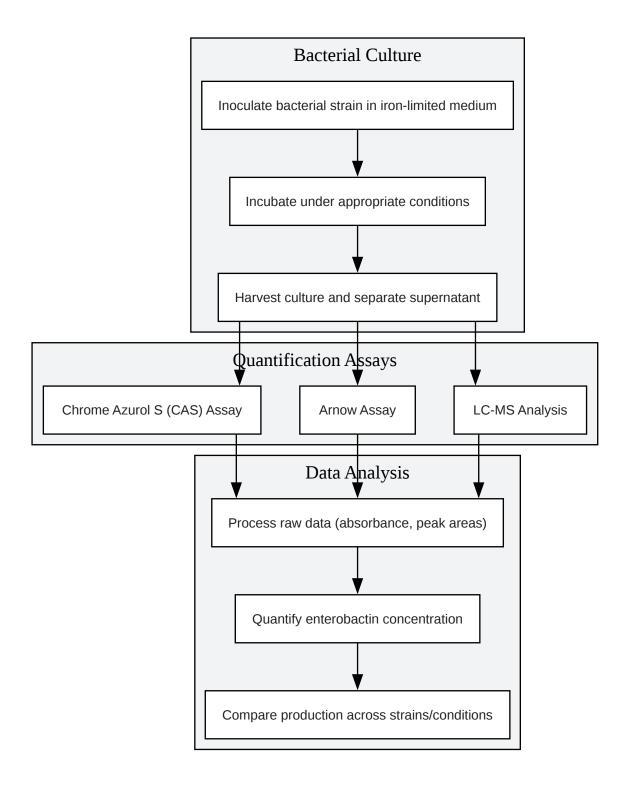
Table 2: Example Quantitative Data for Enterobactin Production in E. coli



Strain	Condition	Method	Enterobactin Concentration (µM)	Reference
Wild-type E. coli	Iron-limited medium	Arnow Assay	35 ± 6 Arnow units	[17]
ahpC mutant E.	Iron-limited medium	Arnow Assay	12 ± 5 Arnow units	[17]
E. coli OQ866153	Optimized conditions	CAS Assay	87.15% Siderophore Units	[12]
Wild-type Salmonella	Overnight culture	CAS Assay	~15 μM	[11]

Experimental Workflow and Logical Relationships





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Caption: Experimental workflow for measuring **enterobactin** production.



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